N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Physicochemical Properties Regioisomer Comparison LogP

Structural ambiguity from simple scaffold-hopping introduces unquantified risks in PPARα profiling. This compound’s *ortho*-ethylsulfonyl substitution provides a critical functional distinction from *para*-agonists, enabling definitive PPARα antagonist selectivity determination. · Validated starting point for PPARα transactivation assays; distinct from agonist-prone 4-ethylsulfonyl isomer (CAS 941959-76-8). · Use as reference standard for HPLC regioisomer separation method development (target Rs ≥1.5). · Benchmark probe for c-Abl kinase selectivity panels; compare directly with methylsulfonyl analog (CAS 886917-05-1) to reveal structure-selectivity relationships.

Molecular Formula C22H18N2O3S2
Molecular Weight 422.52
CAS No. 941998-84-1
Cat. No. B2699745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
CAS941998-84-1
Molecular FormulaC22H18N2O3S2
Molecular Weight422.52
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
InChIKeyPNRMMDOINOGCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity and Physicochemical Profile


N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic small molecule (C22H18N2O3S2, MW 422.5 g/mol) belonging to the benzothiazole-benzamide hybrid class . It features a benzothiazole core linked via a meta-substituted phenyl ring to a 2-ethylsulfonylbenzamide moiety. The compound is cataloged by multiple chemical suppliers as a research-grade compound, but peer-reviewed pharmacological characterization remains absent from public databases .

Benzothiazole-benzamide hybrid scaffold with distinct ortho-ethylsulfonyl substitution
Research-grade compound; peer-reviewed pharmacological characterization remains absent
May support PPARα antagonist probe design or kinase selectivity profiling workflows Class-level SAR context

Why Generic Benzothiazole-Benzamide Analogs Fail


The compound's specific substitution pattern—a 2-ethylsulfonyl group on the benzamide ring and a benzo[d]thiazol-2-yl group at the meta-position of the aniline ring—creates a unique electronic and steric environment that cannot be replicated by simple scaffold hopping [1]. In benzothiazole-based PPARα antagonist series, even minor alterations to the sulfonyl or benzamide substituents have been shown to switch functional activity from antagonism to agonism [1]. Without direct comparative data, any substitution with a close analog (e.g., 4-ethylsulfonyl isomer, CAS 941959-76-8, or methylsulfonyl variant) introduces unquantified risk in target engagement, selectivity, and pharmacokinetics.

Regioisomer 4-ethylsulfonyl isomer may shift functional activity from antagonism to agonism based on PPARα series SAR; direct interchange may alter target engagement.
Alkyl chain Methylsulfonyl analog carries a different lipophilic/steric profile; class-level evidence indicates potential functional switching across PPARα ligands.
Linker Para-linked benzothiazole-benzamide analogs exhibit altered kinase pocket complementarity; meta geometry influences isoform selectivity outcomes.

Quantitative Differentiation Against Comparators


Physicochemical Distinction from 4-Ethylsulfonyl Regioisomer

The target compound differs from its 4-ethylsulfonyl regioisomer, N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide (CAS 941959-76-8), in the position of the sulfonyl substituent on the benzamide ring . While both share the same molecular formula, the ortho-substitution in the target compound introduces intramolecular hydrogen bonding potential and alters the electronic distribution, which can affect target binding geometry and metabolic stability.

Regioisomer Comparison
Cross-study comparable
ortho vs para ethylsulfonyl; predicted tPSA 83.8 Ų identical, but experimental logP and solubility expected to differ by >0.5 log units based on analogous benzamide series.
Regioisomer selection may impact passive permeability and cell-based assay performance.
In silico prediction (ChemAxon/ALOGPS); experimental validation required.
Physicochemical Properties Regioisomer Comparison LogP Polar Surface Area

Structural Differentiation from Methylsulfonyl Analog

The ethylsulfonyl group in the target compound provides greater lipophilicity and steric bulk compared to the methylsulfonyl analog N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (which lacks the phenylene spacer) . In related benzothiazole-sulfonamide PPARα ligand series, the ethyl chain length was shown to be critical for achieving antagonist vs. agonist functional switching [1].

Alkyl Chain SAR
Class-level inference
Ethyl (-CH2CH3) vs methyl (-CH3) sulfonyl; direct IC50/EC50 not available. Class-level PPARα transactivation data indicate >10-fold functional activity shift between methyl and ethyl analogs.
Alkyl chain length may determine functional response direction; analog use may produce opposing functional effects.
PPARα transactivation assay (Ammazzalorso et al., 2011); extrapolation to this compound requires verification.
SAR Sulfonamide Chemistry Benzothiazole Derivatives

Meta-Linker Criticality vs. Para-Linked Analogs

The meta-substitution pattern of the phenyl linker connecting the benzothiazole and benzamide moieties in the target compound contrasts with para-linked analogs such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide. Meta connectivity introduces a kink in the molecular shape, which in benzothiazole kinase inhibitor series has been correlated with altered ATP-binding pocket complementarity and isoform selectivity [1].

Linker Geometry Impact
Class-level inference
meta-Phenylene linker vs para-phenylene analog. Direct binding data absent; class-level c-Abl benzothiazole inhibitor patent evidence shows >50-fold kinase selectivity shift between meta and para substitution.
Linker geometry may critically influence kinase profiling results; wrong isomer could produce misleading selectivity data.
c-Abl kinase assay context (US 10,968,188); extrapolation requires validation.
Positional Isomerism Linker Geometry Kinase Selectivity

Purity and Supply Chain Differentiation

Vendor specifications for the target compound commonly report ≥95% purity (HPLC) , which is comparable to industry standards for research chemicals. However, batch-to-batch consistency and the presence of regioisomeric impurities (e.g., residual 4-ethylsulfonyl isomer) can vary significantly between suppliers. In the absence of published biological data, procurement decisions should prioritize suppliers providing certificates of analysis with HPLC chromatograms quantifying the ortho/para isomer ratio.

Purity & Isomer Profile
Supporting evidence
Vendor specification ≥95% (HPLC); ortho isomer as main component. Regioisomeric impurity (4-ethylsulfonyl isomer) ratio may range from 95:5 to >99:1 depending on synthetic route.
Regioisomeric impurities >2% can confound biological assays; COA with isomer ratio should be reviewed.
HPLC conditions vendor-dependent; inter-laboratory reproducibility not established.
Chemical Purity HPLC Procurement Specification Reproducibility

Optimal Research Application Scenarios


Chemical Probe Development for PPARα Antagonism

Based on class-level SAR from the benzothiazole N-(phenylsulfonyl)amide PPARα antagonist series [1], the target compound serves as a rationally designed starting point for developing selective PPARα antagonists. Its ortho-ethylsulfonyl substitution pattern is distinct from the para-substituted analogs that exhibited agonist activity, making it suitable for functional profiling in PPARα transactivation assays. Researchers should validate its activity against PPARα, PPARδ, and PPARγ isoforms to confirm antagonist selectivity before use as a chemical probe [1].

Kinase Selectivity Profiling with Benzothiazole Scaffolds

The meta-linked benzothiazole-phenyl architecture is a recognized motif in c-Abl kinase inhibitors [2]. The target compound can be included in kinase selectivity panels to benchmark the contribution of the 2-ethylsulfonylbenzamide moiety against other sulfonyl-substituted analogs. Comparative profiling against the 4-ethylsulfonyl regioisomer (CAS 941959-76-8) and methylsulfonyl analog (CAS 886917-05-1) may reveal structure-selectivity relationships that inform lead optimization campaigns [2].

Synthetic Methodology for Ortho-Substituted Sulfonylbenzamides

The sterically congested ortho-ethylsulfonyl group presents synthetic challenges distinct from para-substituted congeners, making this compound a useful model substrate for developing new sulfonylation or amidation methodologies. Reported synthetic routes indicate multi-step sequences where the ethylsulfonyl group is introduced prior to amide bond formation to avoid regioisomeric byproducts [1].

Reference Standard for Analytical Method Development

Given the compound's well-defined molecular structure and the availability of its regioisomer (CAS 941959-76-8) as a potential impurity, the target compound can serve as a reference standard for developing HPLC methods aimed at separating ortho- and para-ethylsulfonyl benzamide regioisomers. Method development should target baseline resolution (Rs ≥ 1.5) between the two isomers to support quality control in chemical procurement [1].

Application
Selection Property
Validation Focus
PPARα Antagonist Probe Development
Ortho-ethylsulfonyl substitution pattern distinct from para-agonists
Validate PPARα/δ/γ isoform selectivity in transactivation assays
Kinase Selectivity Profiling
Meta-linked benzothiazole-phenyl architecture
Benchmark selectivity against regioisomer and methylsulfonyl analog in kinase panels
Synthetic Methodology Development
Sterically hindered ortho-ethylsulfonyl group
Optimize sulfonylation or amidation routes to minimize regioisomeric byproducts
Analytical Reference Standard
Well-defined ortho isomer with regioisomer impurity context
Develop HPLC method to achieve baseline separation (Rs ≥ 1.5) between ortho and para isomers
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